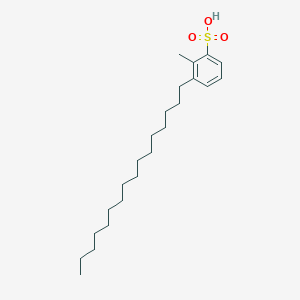
3-Hexadecyl-2-methylbenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexadecyl-2-methylbenzene-1-sulfonic acid is an organic compound belonging to the class of aromatic sulfonic acids It is characterized by a benzene ring substituted with a hexadecyl group, a methyl group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecyl-2-methylbenzene-1-sulfonic acid typically involves the sulfonation of 2-methylhexadecylbenzene. The sulfonation reaction is carried out using sulfur trioxide (SO₃) in the presence of fuming sulfuric acid (oleum) as the sulfonating agent . The reaction conditions include maintaining a controlled temperature to ensure the selective introduction of the sulfonic acid group onto the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, concentration, and flow rates, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Hexadecyl-2-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate salt.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and chlorine (Cl₂) in the presence of catalysts such as iron(III) chloride (FeCl₃) are employed.
Major Products
The major products formed from these reactions include sulfonate salts, halogenated derivatives, and various substituted aromatic compounds.
Scientific Research Applications
3-Hexadecyl-2-methylbenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its amphiphilic nature.
Industry: It is utilized in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of 3-Hexadecyl-2-methylbenzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various substrates, facilitating its role as a surfactant and emulsifier. The hexadecyl chain provides hydrophobic interactions, enhancing its ability to interact with lipid membranes and other hydrophobic surfaces .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but lacks the long hexadecyl chain.
Benzenesulfonic acid: A simpler structure without the methyl and hexadecyl groups.
Dodecylbenzenesulfonic acid: Contains a shorter dodecyl chain instead of the hexadecyl chain.
Uniqueness
3-Hexadecyl-2-methylbenzene-1-sulfonic acid is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifier compared to its shorter-chain analogs.
Properties
CAS No. |
66574-00-3 |
|---|---|
Molecular Formula |
C23H40O3S |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
3-hexadecyl-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C23H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21(22)2)27(24,25)26/h17,19-20H,3-16,18H2,1-2H3,(H,24,25,26) |
InChI Key |
NXDPDWJMOUKBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


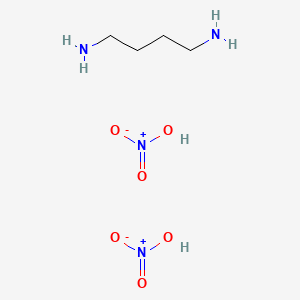
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)
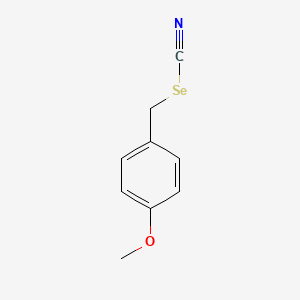
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)

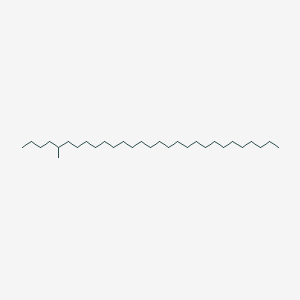
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)

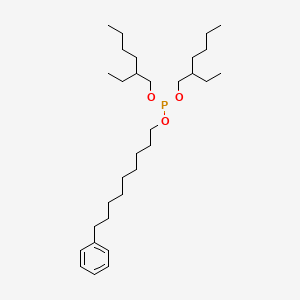
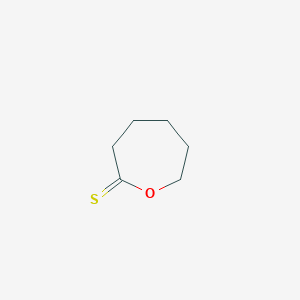
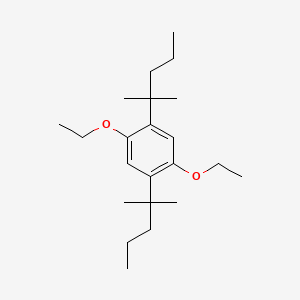

![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)
